molecular formula C19H22INO4 B7587337 [2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B7587337
M. Wt: 455.3 g/mol
InChI Key: IBGBGSRMCWQGKL-DUXPYHPUSA-N
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Description

[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features an adamantyl group, an iodofuran moiety, and a prop-2-enoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multiple steps, starting with the preparation of the adamantylamine derivativeThe final step involves the formation of the prop-2-enoate ester linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, [2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a valuable compound for pharmaceutical research .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the iodofuran moiety may participate in specific interactions with the target site. The prop-2-enoate ester linkage allows for the modulation of the compound’s activity through hydrolysis or other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate apart is its combination of the adamantyl group, iodofuran moiety, and prop-2-enoate ester linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO4/c20-16-3-1-15(25-16)2-4-18(23)24-11-17(22)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,21,22)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGBGSRMCWQGKL-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C=CC4=CC=C(O4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)/C=C/C4=CC=C(O4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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